1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(15)9-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVVDRUARJWCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
This method exploits the reactivity of electron-deficient aryl halides with amines. A representative procedure involves:
- 4-Fluoro-2-(trifluoromethyl)halobenzene (halo = Cl, Br)
- N,N -Dimethylpiperidin-4-amine
- Solvent: DMF or DMA
- Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃
- Temperature: 60–100°C
- Time: 1–4 hours
Example Protocol ():
A mixture of 4-fluoro-2-(trifluoromethyl)chlorobenzene (1.0 equiv), N,N -dimethylpiperidin-4-amine (1.2 equiv), and DIPEA (2.0 equiv) in DMA was heated at 100°C for 4 hours. Purification via SCX chromatography (7M NH₃/MeOH) yielded the product as a yellow solid (92% yield ).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–102% | |
| Reaction Time | 1–4 h | |
| Temperature | 60–100°C |
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (m, 2H), 2.19 (s, 6H), 2.36 (m, 1H), 2.96 (t, 2H), 6.50–7.86 (aromatic protons).
Reductive Amination
This route forms the C–N bond via condensation of an aldehyde with N,N -dimethylpiperidin-4-amine, followed by reduction.
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- N,N -Dimethylpiperidin-4-amine
- Reducing Agent: NaBH(OAc)₃ (sodium triacetoxyborohydride)
- Solvent: Dichloroethane or MeOH
- Temperature: Room temperature
- Time: 12–20 hours
Example Protocol ():
4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equiv) and N,N -dimethylpiperidin-4-amine (1.1 equiv) were dissolved in dichloroethane. NaBH(OAc)₃ (3.0 equiv) was added, and the mixture stirred overnight. Extraction and chromatography afforded the product (75% yield ).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 64–81% | |
| Reaction Time | 12–20 h | |
| Reducing Agent | NaBH(OAc)₃ |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yields (>80%), short reaction time | Requires electron-deficient aryl halides |
| Reductive Amination | Broad substrate compatibility | Lower yields, longer reaction time |
Structural Confirmation
- Mass Spectrometry : LRMS (M+H⁺) 298/300 (Br isotope pattern observed in intermediates).
- ¹³C NMR : Distinct signals for CF₃ (~120 ppm) and aromatic carbons (~110–160 ppm).
Industrial-Scale Considerations
- Solvent Choice : DMA or DMF preferred for high-temperature reactions.
- Purification : SCX chromatography or silica gel (CHCl₃/MeOH/NH₃) ensures high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atoms and formation of less fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Less fluorinated derivatives.
Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets:
- Antiviral Activity : Preliminary studies indicate that compounds similar to 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine may exhibit antiviral properties, particularly against HIV. Research has shown that derivatives of piperidine can inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle .
- Antimicrobial Properties : The compound's piperidine structure is associated with antimicrobial activity. Studies have demonstrated that piperidine derivatives can be effective against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani .
Neurological Research
The compound's potential as a therapeutic agent in neurological disorders is being explored:
- Anticonvulsant Activity : There is ongoing research into the anticonvulsant properties of piperidine derivatives, which may provide insights into developing treatments for epilepsy and other seizure disorders .
Material Science
The fluorinated nature of this compound lends itself to applications in material science:
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research indicates that compounds like this compound can be utilized in the synthesis of advanced materials with desirable properties for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s fluorinated aromatic ring and piperidine moiety allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Amine Cores
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (CAS: 359878-47-0)
- Structure : Features a 4-fluorobenzyl group attached to a 1-methylpiperidin-4-amine.
- Key Differences :
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
- Structure : Contains a 4-methoxyphenyl group and a phenethyl side chain on the piperidine.
- Key Differences :
- Implications : Higher susceptibility to oxidative metabolism (e.g., demethylation) compared to the TFM-containing target.
Heterocyclic Analogues
1-(2,3-Dichlorophenyl)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-1H-tetrazol-5-amine (CAS: 870061-98-6)
- Structure : Tetrazole core with a 4-fluoro-2-TFM-benzyl group.
- Key Differences :
- Implications: Potential for improved oral bioavailability due to tetrazole’s ionizable nature.
Pyridine Derivatives (UDO and UDD)
- Structure : Pyridine and piperazine cores with TFM-phenyl groups.
- Key Differences: Pyridine’s aromatic nitrogen enhances π-stacking interactions, unlike the non-aromatic piperidine. Piperazine introduces additional basic centers, altering charge distribution .
Substituted Aromatic Analogues
Ceapin-A9
- Structure : Pyrazole-oxazole hybrid with a 2-TFM-benzyl group.
- Key Differences :
- Implications : Demonstrates the versatility of TFM groups in diverse scaffolds for protein interaction modulation.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The TFM group in the target compound confers resistance to oxidative metabolism compared to methoxy or methyl groups in analogues .
- Binding Interactions : Halogen bonding from fluorine and TFM may enhance target affinity, as seen in CYP51 inhibitors like UDO .
- Structural Rigidity : Direct attachment of the phenyl group (vs. benzyl spacers) may optimize binding pocket occupancy .
Biological Activity
1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, a compound with the CAS number 1707605-08-0, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a trifluoromethyl and fluorophenyl group, which is significant for its interaction with biological targets. The chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have explored various biological activities of this compound, particularly its potential in treating neurological disorders and cancer. The following sections summarize key findings from diverse sources.
Antidepressant Activity
A study published in PubMed indicated that related piperidine derivatives exhibit serotonin receptor affinity, particularly for 5-HT1A and 5-HT7 receptors. These receptors are crucial in the modulation of mood and anxiety, suggesting that compounds like this compound may have antidepressant properties through similar mechanisms .
Anticancer Potential
Research has demonstrated that piperidine derivatives can induce cytotoxicity and apoptosis in cancer cell lines. Specifically, one study highlighted that a related compound showed better efficacy than the standard drug bleomycin in FaDu hypopharyngeal tumor cells. This indicates a promising avenue for further development of this compound as an anticancer agent .
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been noted, which is significant for Alzheimer's disease therapy. Inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function in patients with neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A recent synthesis method involved using cesium carbonate as a base and DMF as a solvent under an oxygen atmosphere, leading to high yields of the desired product .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT receptor affinity | |
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotective | AChE and BuChE inhibition |
Case Studies
- Antidepressant Study : In a comparative analysis of various piperidine derivatives, it was found that those with trifluoromethyl substitutions had enhanced receptor binding affinities, indicating potential as novel antidepressants .
- Cancer Research : A study focusing on the cytotoxic effects of piperidine derivatives revealed that compounds similar to this compound exhibited significant tumor growth inhibition in vitro .
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring followed by piperidine ring formation. Key steps include:
- Suzuki-Miyaura coupling to attach the trifluoromethylphenyl group to the piperidine precursor ().
- N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) in solvents like DMF or acetonitrile ().
- Optimization parameters: Temperature (60–100°C), solvent polarity, and catalysts (e.g., Pd for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry ().
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity ().
- Mass spectrometry (HRMS) for molecular weight verification ().
- X-ray crystallography to resolve structural ambiguities, particularly for stereoisomers (if applicable) ().
Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?
- In vitro assays : Receptor binding studies (e.g., GPCRs, ion channels) to identify target interactions ().
- Lipophilicity measurement (logP) via HPLC to predict membrane permeability ().
- Cytotoxicity screening using cell lines (e.g., HEK293, HepG2) to establish safety thresholds ().
Advanced Research Questions
Q. How does the position of fluorine and trifluoromethyl groups influence structure-activity relationships (SAR) in this compound?
- Fluorine : Enhances electronegativity and metabolic stability by blocking cytochrome P450 oxidation sites ().
- Trifluoromethyl : Increases lipophilicity (logP) and enhances binding affinity to hydrophobic pockets in target proteins ().
- Positional effects : Comparative studies show that 2-(trifluoromethyl) substitution on the phenyl ring improves receptor selectivity over 3- or 4-substituted analogs ().
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with receptors like serotonin or dopamine transporters ().
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time ().
- QSAR models using descriptors like polar surface area (PSA) and H-bond donors/acceptors ().
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Reproducibility checks : Validate synthetic protocols with strict control of solvent purity and catalyst loading ().
- Dose-response studies : Re-evaluate biological assays across multiple concentrations to rule out false positives/negatives ().
- Structural validation : Use X-ray crystallography or 2D-NMR (COSY, NOESY) to confirm regiochemistry ().
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?
- Key challenges : Low yields in coupling reactions, purification of hydrophobic intermediates ().
- Solutions :
- Switch to continuous flow chemistry for improved heat/mass transfer ().
- Use supported catalysts (e.g., Pd/C) for easier recovery and reuse ().
- Optimize chromatography conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
